molecular formula C13H8Cl2F3NO B6346147 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline CAS No. 632300-09-5

2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B6346147
CAS No.: 632300-09-5
M. Wt: 322.11 g/mol
InChI Key: PBIRWYAPVAEWDY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H8Cl2F3NO It is a derivative of aniline, characterized by the presence of dichlorophenoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,4-dichlorophenol with 5-(trifluoromethyl)aniline. One common method includes dissolving 2,4-dichlorophenyl-4’-nitrophenyl ether in an organic solvent, adding a catalyst and hydrazine hydrate, and performing the reaction at temperatures between 80 and 100°C. After the reaction, the catalyst is filtered out, and the solvent is removed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield amines.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. For example, it may disrupt the tubulin-microtubule network in cells, leading to cytotoxic effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.

    5-(Trifluoromethyl)aniline: A compound with similar functional groups but different overall structure.

Uniqueness

2-(2,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is unique due to the combination of dichlorophenoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIRWYAPVAEWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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